1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone
Description
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO2/c1-6-5-10(13)14-12-8(6)3-4-9(16)11(12)7(2)15/h3-5,16H,1-2H3 |
InChI Key |
DLMGUZQFFOWBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2C(=O)C)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone typically involves the chlorination of 7-hydroxy-4-methylquinoline followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols under basic conditions.
Major Products
Oxidation: Formation of 1-(2-chloro-7-oxo-4-methylquinolin-8-yl)ethanone.
Reduction: Formation of 1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanol.
Substitution: Formation of 1-(2-substituted-7-hydroxy-4-methylquinolin-8-yl)ethanone derivatives.
Scientific Research Applications
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydroxyl and carbonyl groups in the compound may play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone
- Structure: Features a biphenylquinoline system with a methoxy linker and additional chloro and methyl substituents.
- Synthesis: Prepared via Ag₂SO₄-mediated coupling of 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone with 2-chloro-3-chloromethyl-8-methylquinoline .
- Crystallography : Bond lengths (e.g., C8–C10: 1.514 Å) and angles (e.g., C7–C8–C9: 117.67°) highlight steric effects from substituents .
Ethanone, 1-(7-bromo-6-chloro-8-fluoro-4-hydroxy-3-quinolinyl)-
- Structure: Incorporates bromo, chloro, fluoro, and hydroxyl groups on the quinoline core.
- Molecular Weight : 318.53 g/mol (vs. 220.66 g/mol for the target compound), reflecting increased halogen content.
- Implications : Additional halogens may enhance electrophilicity and metabolic stability but could reduce solubility .
Substituted Phenyl Ethanones
Compounds from the Handbook of Hydroxyacetophenones () share the ethanone motif but lack the quinoline backbone:
| Compound Name | CAS Number | Substituents | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | 50317-52-7 | Cl (position 5), OH (2), CH₂OH (3) | 97–98 | C₉H₉ClO₃ |
| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | 151340-06-6 | Cl (2), OH (4), OCH₃ (3) | Not reported | C₉H₉ClO₃ |
| 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone | 112954-19-5 | Cl (2), OH (6), OCH₃ (4) | 107–108 | C₉H₉ClO₃ |
Key Observations :
- Positional Isomerism : The position of substituents significantly affects physical properties. For example, the 5-chloro derivative melts at 97–98°C, while the 6-hydroxy-4-methoxy analog melts higher (107–108°C) due to enhanced hydrogen bonding .
- Biological Relevance: Quinoline-based ethanones (e.g., the target compound) generally exhibit higher bioactivity than phenyl analogs, attributed to the nitrogen heterocycle’s ability to interact with enzymatic targets .
Structural Validation Tools
- X-ray Crystallography : SHELX and ORTEP-3 are widely used for refining crystal structures. For example, the anisotropic displacement parameters for C5 in ’s compound (U₁₁: 0.0545, U₂₂: 0.0657) indicate directional disorder influenced by substituents .
- Spectroscopy: ¹H/¹³C NMR and MS are standard for characterizing substituent patterns in both quinoline and phenyl ethanones .
Biological Activity
1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives are recognized for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C12H10ClN1O2
- Molecular Weight : 239.67 g/mol
- Functional Groups : Contains a chloro group, hydroxyl group, and a ketone functional group.
This unique combination of functional groups contributes to its biological activity, particularly through interactions with various biological targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound is believed to interact with the enzyme DT-diaphorase (NQO1), which plays a crucial role in the metabolism of quinones and has been implicated in cancer cell survival pathways.
- Mechanism of Action :
- In Vitro Studies :
- Case Study :
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties:
- Mechanism :
- In Vitro Efficacy :
Antiviral Activity
Recent studies have explored the antiviral potential of quinoline derivatives:
- Activity Against Viruses :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Cells/Organisms | IC50/Activity Level | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~10 µM | NQO1-mediated ROS generation |
| Antimicrobial | Pseudomonas aeruginosa | Inhibition zone: 22 mm | Membrane disruption |
| Antiviral | Influenza virus | Significant inhibition | Interference with viral replication |
Q & A
Q. What are the standard protocols for synthesizing 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, under controlled conditions. For example, analogous quinoline derivatives are synthesized via refluxing precursors (e.g., halogenated intermediates) in polar aprotic solvents like DMSO with catalysts such as Ag₂SO₄ . Optimization strategies include:
- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress and ensure intermediate purity .
- Purification : Recrystallization from ethanol or methanol to isolate pure crystalline products .
- Catalyst Selection : Silver salts enhance halogen displacement reactions by stabilizing transition states .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Structural validation employs spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., hydroxy group at C7) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths/angles (e.g., Cl–C bond ≈ 1.74 Å, consistent with sp² hybridization) .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structural refinement?
Methodological Answer: Discrepancies in displacement parameters often arise from thermal motion or disorder. Refinement strategies include:
- Software Tools : SHELXL (for small-molecule refinement) applies restraints to anisotropic displacement ellipsoids, reducing overfitting .
- Validation : PLATON checks for missed symmetry or twinning, while ORTEP-3 visualizes ellipsoids to identify outliers .
- Data Filtering : Exclude reflections with to minimize noise, improving values (e.g., 0.043 in related studies) .
Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do they align with experimental results?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., AKT1 kinase for anticancer activity) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Validation : Compare docking scores with in vitro assays (e.g., IC₅₀ values). Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. How can synthetic byproducts or impurities be systematically identified and quantified?
Methodological Answer:
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) separates byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z deviations < 2 ppm) .
- Crystallographic Analysis : Compare unit cell parameters (e.g., triclinic symmetry) with reference data to detect polymorphic impurities .
Q. What strategies mitigate challenges in achieving high-resolution crystallographic data for this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol at 295 K yields larger, defect-free crystals .
- Data Collection : Use synchrotron radiation for high-intensity beams, reducing and improving completeness (>98%) .
- Absorption Correction : Multi-scan methods (e.g., CrysAlis PRO) correct for variations (e.g., 0.930–0.955) .
Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in further derivatization?
Methodological Answer: The chloro group at C2:
- Activates Electrophilic Substitution : Directs incoming electrophiles to C5/C8 via resonance effects .
- Enhances Stability : Reduces oxidation susceptibility compared to non-halogenated analogues .
- Quantitative Analysis : Hammett constants () predict substituent effects on reaction rates .
Data Analysis and Interpretation
Q. How are intermolecular interactions (e.g., hydrogen bonds, π-stacking) characterized in the crystal lattice?
Methodological Answer:
Q. What statistical methods are employed to validate the reproducibility of synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., temperature, catalyst loading) .
- ANOVA : Identifies significant factors (p < 0.05) affecting yield (e.g., solvent polarity contributes 60% variance) .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
